
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Thiophene is a 5-membered aromatic ring containing four carbon atoms and one sulfur atom. The combination of these two structures in the compound suggests potential for interesting chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the ring closure reactions of various precursors. For instance, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized through the reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Similarly, novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent . These methods indicate that the synthesis of such compounds can be achieved through various organic reactions, providing a range of derivatives for further exploration.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of an intermediate in the synthesis of novel Schiff bases was investigated by X-ray crystallography . The crystal structure analysis often reveals the conformation of the pyrazole ring and its substituents, which is crucial for understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Pyrazole derivatives can participate in a variety of chemical reactions. They can be used as fluorescent derivatization reagents for the determination of primary alkylamines using HPLC, as demonstrated by the use of 5-(4-Pyridyl)-2-thiophenecarbaldehyde . Schiff bases have been synthesized using pyrazole-4-carboxaldehyde derivatives, indicating the aldehyde group's reactivity towards nucleophilic substitution reactions . The presence of electron-withdrawing or electron-donating substituents on the pyrazole ring can significantly influence the compound's chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, solvatochromic studies have shown that the photophysical properties of these compounds can vary significantly in different solvents . The molecular docking studies suggest that specific substituents on the pyrazole ring, such as fluorine atoms or carbonyl groups, are crucial for binding, indicating potential biological activity . Additionally, the thermal stability of these compounds can be assessed through thermogravimetric analysis .
Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Activities
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde derivatives demonstrate significant antimicrobial and antibacterial properties. For instance, derivatives such as 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde have been synthesized and shown to exhibit biological activity against various bacteria and fungi (Hamed et al., 2020). Additionally, similar compounds have shown effectiveness as anti-inflammatory and analgesic agents (Abdel-Wahab et al., 2012).
Sensor Applications
Compounds like 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde have been used as fluorescent sensors for metal ions. They exhibit strong quenching of fluorescence in the presence of Fe3+ ions, indicating potential applications in metal ion detection (Zhang et al., 2016).
Antioxidant Agents
Derivatives of this compound have been explored for their antioxidant properties. A study synthesized various derivatives and found potential antioxidant activity, supported by in vitro and in silico analyses (Prabakaran et al., 2021).
Anti-Infective and Apoptosis Inducing Agents
These derivatives have also been investigated for their potential as anti-infective agents and apoptosis inducers. Research has demonstrated the effectiveness of certain thiazole clubbed pyrazole derivatives in inducing apoptosis and exhibiting antibacterial and antimalarial activities (Bansal et al., 2020).
Structural Analysis and Synthesis
Studies have also focused on the synthesis and structural analysis of various derivatives of this compound. For example, synthesis methods have been developed for creating compounds like 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, with their structures confirmed by various spectroscopic methods (Asiri & Khan, 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde are currently unknown . This compound is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Mode of Action
Biochemical Pathways
Action Environment
It’s important to note that this compound should be used only outdoors or in a well-ventilated area to avoid breathing dust/fumes .
Propiedades
IUPAC Name |
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-5-6-1-2-8(12-6)7-3-4-9-10-7/h1-5H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTMFFPAHUERBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=NN2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

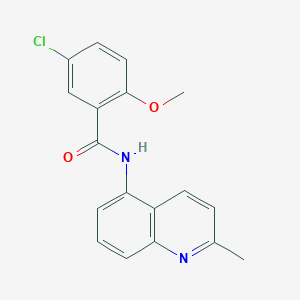
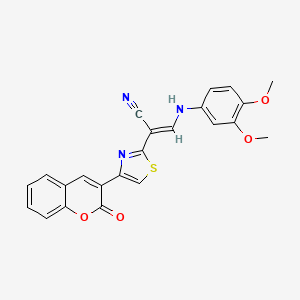
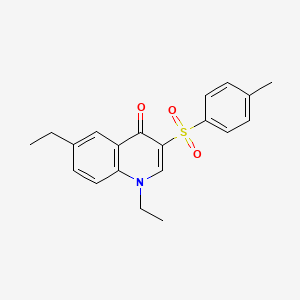
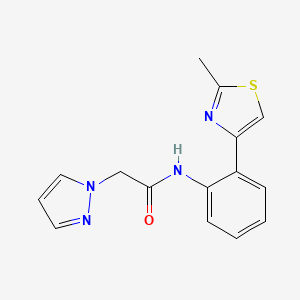
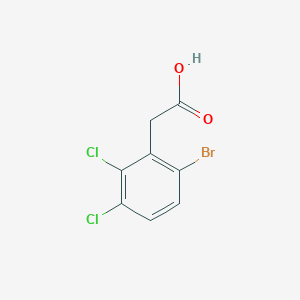
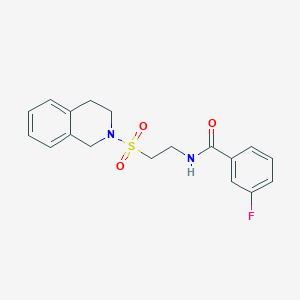
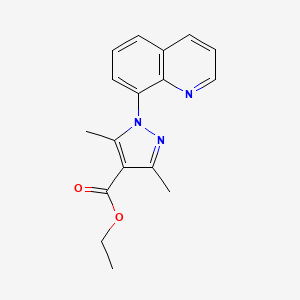
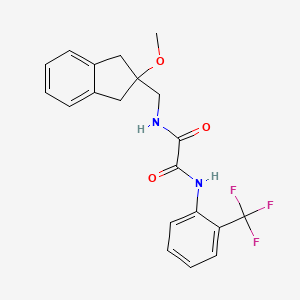
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)
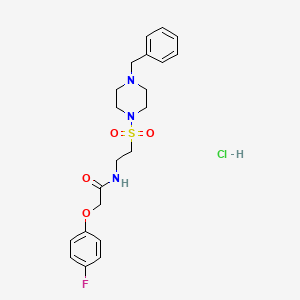

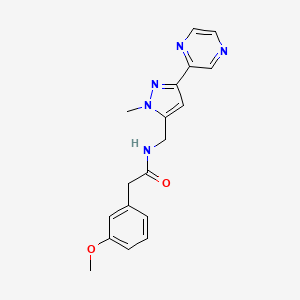
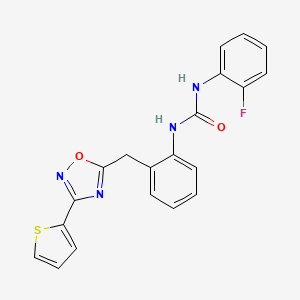
![1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B3009820.png)